molecular formula C14H13ClN2O2 B5889069 N-(4-amino-2-chloro-5-methoxyphenyl)benzamide

N-(4-amino-2-chloro-5-methoxyphenyl)benzamide

Cat. No. B5889069
M. Wt: 276.72 g/mol
InChI Key: TVWHMLAOOWSFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-chloro-5-methoxyphenyl)benzamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have a significant impact on metabolism, endurance, and overall physical performance.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chloro-5-methoxyphenyl)benzamide involves the activation of the peroxisome proliferator-activated receptor delta (PPAR-delta), which is a nuclear receptor that plays a key role in regulating metabolism and energy expenditure. Activation of this receptor leads to increased fatty acid oxidation and glucose uptake, which results in improved endurance and physical performance.
Biochemical and Physiological Effects:
N-(4-amino-2-chloro-5-methoxyphenyl)benzamide has been found to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and enhanced endurance. It has also been shown to have a positive impact on lipid metabolism, insulin sensitivity, and muscle fiber composition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-amino-2-chloro-5-methoxyphenyl)benzamide in lab experiments is its ability to mimic the effects of exercise without the need for physical activity. This makes it an ideal tool for studying the mechanisms of exercise-induced changes in metabolism and energy expenditure. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research on N-(4-amino-2-chloro-5-methoxyphenyl)benzamide. One area of interest is its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. It may also have applications in the treatment of muscle wasting disorders and age-related decline in physical performance. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations to its use.

Synthesis Methods

The synthesis of N-(4-amino-2-chloro-5-methoxyphenyl)benzamide involves several steps, starting with the reaction of 4-chloro-2-nitroaniline with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with hydrogen gas over a palladium catalyst to yield the final product.

Scientific Research Applications

N-(4-amino-2-chloro-5-methoxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an exercise mimetic, which means that it can mimic the effects of exercise on the body without the need for physical activity. This has significant implications for individuals who are unable to exercise due to physical limitations or medical conditions.

properties

IUPAC Name

N-(4-amino-2-chloro-5-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-8-12(10(15)7-11(13)16)17-14(18)9-5-3-2-4-6-9/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWHMLAOOWSFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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